molecular formula C24H23ClN2O5 B14936812 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B14936812
M. Wt: 454.9 g/mol
InChI Key: WOMRMGCXUFDXIG-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that features both indole and chromenone moieties. The presence of these two distinct structures within a single molecule suggests potential applications in various fields, including medicinal chemistry and materials science. The indole ring is known for its biological activity, while the chromenone structure is often associated with antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and chromenone precursors. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The chromenone moiety can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Pechmann condensation, as well as the development of more efficient catalysts and reaction conditions .

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide likely involves interactions with various molecular targets, including enzymes and receptors. The indole moiety is known to interact with serotonin receptors, while the chromenone structure may interact with antioxidant pathways . These interactions can lead to a variety of biological effects, including modulation of neurotransmitter levels and reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the presence of both indole and chromenone moieties within a single molecule. This combination of structures may confer unique biological and chemical properties, making it a valuable compound for further study .

Properties

Molecular Formula

C24H23ClN2O5

Molecular Weight

454.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C24H23ClN2O5/c1-14-17-6-7-20(30-2)23(31-3)22(17)32-24(29)18(14)13-21(28)26-9-11-27-10-8-15-4-5-16(25)12-19(15)27/h4-8,10,12H,9,11,13H2,1-3H3,(H,26,28)

InChI Key

WOMRMGCXUFDXIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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